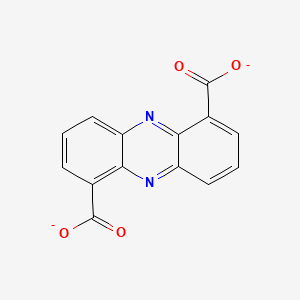

Phenazine-1,6-dicarboxylate

描述

Significance of Phenazine-1,6-dicarboxylate within Phenazine (B1670421) Research

This compound serves as a crucial precursor in the biosynthesis of a wide array of more complex phenazine derivatives, particularly in Streptomyces species. acs.orgmdpi.com While phenazine-1-carboxylic acid (PCA) is the primary phenazine product in Pseudomonas species, PDC is a key intermediate for the generation of highly substituted natural phenazines. acs.orgmdpi.com The structural diversity of phenazines, which underpins their varied biological activities, often originates from modifications to the core structures of PCA and PDC. acs.orgnih.gov

The biosynthesis of phenazines can be broadly categorized into two stages. The first stage involves the synthesis of the core scaffold compounds, PCA and PDC, from the precursor chorismic acid. acs.org The second stage involves various modifications of these core structures, such as hydroxylation, methylation, and glycosylation, to form a multitude of phenazine derivatives. acs.org The ability to selectively produce PDC is therefore a significant area of research, as it provides a modular strategy for the biosynthesis of its derivatives. acs.org

From a research perspective, PDC is a valuable tool for understanding the intricate enzymatic pathways of phenazine biosynthesis. The study of its formation and subsequent conversion into other phenazines helps to elucidate the function of various enzymes and the regulatory mechanisms that govern phenazine production in different microorganisms. acs.orgnih.gov

Historical Context of Phenazine Biosynthesis and Discovery

The study of phenazines dates back to the 19th century with the observation of pyocyanin, a blue pigment produced by Pseudomonas aeruginosa. mdpi.com Early research using radiolabeled precursors established a clear link between the shikimic acid pathway and phenazine biosynthesis. nih.gov It was proposed that the phenazine nucleus is formed from the condensation of two molecules derived from chorismic acid. nih.govwikipedia.org

For a considerable time, the precise branchpoint from the primary shikimate pathway and the initial phenazine formed remained subjects of investigation. acs.orgnih.gov Phenazine-1,6-dicarboxylic acid was initially believed to be the first phenazine formed, from which other derivatives were derived. nih.gov Subsequent research identified 2-amino-2-deoxyisochorismic acid (ADIC) as a key intermediate, branching off from the pathway to anthranilate biosynthesis. acs.orgnih.gov

The discovery and characterization of the phz gene cluster, which encodes the enzymes responsible for phenazine biosynthesis, was a major breakthrough. nih.govwiley.com This cluster of genes, including phzA, phzB, phzC, phzD, phzE, phzF, and phzG, is responsible for the conversion of chorismic acid to PCA and PDC. acs.org The elucidation of the functions of these genes has provided a deeper understanding of the biosynthetic pathway. For instance, it was discovered that the presence of the phzA gene is typically restricted to Pseudomonas species that primarily produce PCA. researchgate.net In contrast, Streptomyces and other bacteria that produce PDC often lack this gene. researchgate.net

Current State and Future Trajectories of this compound Scholarly Inquiry

Current research on this compound is vibrant and multifaceted, focusing on several key areas. A significant portion of ongoing studies is dedicated to metabolic engineering and synthetic biology approaches to enhance the production of PDC and its derivatives. acs.orgacs.org By manipulating the expression of key biosynthetic genes, such as phzG, and by introducing genes from different organisms, researchers are working to create microbial cell factories for the efficient and selective synthesis of these compounds. acs.orgacs.org

Another active area of investigation is the elucidation of the precise enzymatic mechanisms involved in the later stages of PDC biosynthesis and its conversion to other phenazines. acs.orgnih.gov While the core pathway is generally understood, the exact roles and catalytic mechanisms of some enzymes, like PhzG, are still being refined. acs.orgnih.gov For example, it has been found that PDC can be synthesized spontaneously in the absence of PhzG, suggesting a more complex interplay of enzymatic and spontaneous reactions than previously thought. nih.gov

Future research is likely to continue exploring the vast diversity of phenazine biosynthetic pathways in different microorganisms through genome mining and functional genomics. acs.orgelifesciences.org This will undoubtedly lead to the discovery of novel phenazine structures with unique biological activities. Furthermore, there is a growing interest in understanding the ecological roles of phenazines and how their production is regulated in natural environments. elifesciences.org The development of new analytical techniques will be crucial for detecting and quantifying these compounds in complex microbial communities.

The potential applications of PDC and its derivatives in agriculture and medicine also drive future research directions. acs.org As new derivatives are discovered and synthesized, they will be screened for a range of bioactivities, including antimicrobial, antifungal, and antitumor properties. acs.org The development of efficient and sustainable bioproduction methods will be key to unlocking the full potential of these valuable compounds.

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Gene | Function |

| Chorismate-converting enzyme | phzE | Catalyzes the formation of 2-amino-2-deoxyisochorismic acid (ADIC) from chorismate. nih.gov |

| ADIC hydrolase | phzD | Cleaves ADIC to (5S,6S)-6-amino-5-hydroxy-1,3-cyclohexadiene-1-carboxylic acid. nih.gov |

| Isomerase | phzF | Isomerizes the product of PhzD. mdpi.com |

| Condensation enzyme | phzA/B | Catalyzes the formation of the tricyclic phenazine scaffold. nih.gov |

| Oxidoreductase | phzG | Catalyzes the final oxidative steps in the formation of PDC and PCA. acs.orgnih.gov |

Table 2: Comparison of Phenazine Production in Pseudomonas and Streptomyces

| Characteristic | Pseudomonas | Streptomyces |

| Primary Phenazine Product | Phenazine-1-carboxylic acid (PCA) acs.orgmdpi.com | Phenazine-1,6-dicarboxylic acid (PDC) acs.orgmdpi.com |

| phzA Gene | Present researchgate.net | Generally absent researchgate.net |

| Phenazine Derivatives | Simpler structures acs.org | Highly substituted structures acs.org |

Structure

3D Structure

属性

分子式 |

C14H6N2O4-2 |

|---|---|

分子量 |

266.21 g/mol |

IUPAC 名称 |

phenazine-1,6-dicarboxylate |

InChI |

InChI=1S/C14H8N2O4/c17-13(18)7-3-1-5-9-11(7)16-10-6-2-4-8(14(19)20)12(10)15-9/h1-6H,(H,17,18)(H,19,20)/p-2 |

InChI 键 |

MJALVONLCNWZHK-UHFFFAOYSA-L |

SMILES |

C1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3C(=O)[O-])C(=O)[O-] |

规范 SMILES |

C1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3C(=O)[O-])C(=O)[O-] |

同义词 |

phenazine-1,6-dicarboxylate phenazine-1,6-dicarboxylic acid |

产品来源 |

United States |

Biosynthesis and Microbial Production of Phenazine 1,6 Dicarboxylate

Fundamental Biosynthetic Pathways and Precursors of Phenazine-1,6-dicarboxylate

The construction of the tricyclic phenazine (B1670421) core is a remarkable biosynthetic feat that begins with a central metabolic pathway common to bacteria, fungi, algae, and plants. nih.gov

The biosynthesis of all phenazine compounds, including this compound, is intrinsically linked to the shikimate pathway. acs.orgnih.govnih.gov This pathway serves as a metabolic gateway, converting simple carbohydrate precursors from glycolysis and the pentose phosphate pathway—phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P)—into chorismic acid. nih.gov Chorismic acid is a critical branch-point intermediate, standing at the crossroads of primary metabolism (leading to the aromatic amino acids phenylalanine, tyrosine, and tryptophan) and the specialized metabolism that gives rise to phenazines. acs.orgnih.gov The entry into the phenazine biosynthetic route occurs when chorismate is diverted from aromatic amino acid synthesis by the initial enzyme of the phenazine-specific pathway. scite.ainih.gov

The formation of the characteristic phenazine tricycle involves the symmetrical, head-to-tail condensation of two identical molecules derived from chorismic acid. acs.orgresearchgate.net This process is not a direct condensation of chorismate itself but rather of a downstream intermediate. The pathway is initiated by the conversion of chorismic acid into 2-amino-2-deoxyisochorismic acid (ADIC). nih.govnih.gov Subsequent enzymatic steps transform ADIC into a highly reactive aminoketone, 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC). nih.govfrontiersin.org The key condensation step, which forms the tricyclic scaffold, is the dimerization of two AOCHC molecules. nih.govresearchgate.net While this reaction can proceed spontaneously, it is significantly accelerated in vivo by the enzyme PhzA/B, which catalyzes the formation of the initial tricyclic product, hexahydrophenazine-1,6-dicarboxylic acid (HHPDC). researchgate.netdrugbank.com

The biosynthetic route from chorismic acid to this compound is a multi-step process involving several key, and often unstable, intermediates. nih.gov The characterization of these molecules has been crucial to understanding the pathway. Following the initial conversion of chorismic acid, the pathway proceeds through a series of defined intermediates. The final steps involve the oxidation of the tricyclic precursor to yield the aromatic phenazine core. nih.govnih.gov

Table 1: Key Intermediates in the Biosynthesis of this compound

| Intermediate Compound | Description | Precursor | Key Enzyme(s) |

|---|---|---|---|

| Chorismic Acid | Branch-point molecule from the shikimate pathway. acs.org | Shikimate-3-phosphate | Chorismate Synthase |

| 2-amino-2-deoxyisochorismic acid (ADIC) | The first committed intermediate in the phenazine pathway. nih.govnih.gov | Chorismic Acid | PhzE |

| trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) | A stable intermediate formed by the hydrolysis of ADIC. nih.govnih.gov | ADIC | PhzD |

| 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC) | A highly reactive aminoketone that undergoes dimerization. nih.gov | DHHA | PhzF |

| Hexahydrophenazine-1,6-dicarboxylic acid (HHPDC) | The initial tricyclic product formed from the condensation of two AOCHC molecules. It is the branch point for PDC and PCA biosynthesis. nih.govnih.gov | AOCHC (x2) | PhzA/B |

Genetic and Enzymatic Regulation of this compound Biosynthesis

The production of this compound is tightly controlled at the genetic level by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). The enzymes encoded by this cluster execute the specific chemical transformations required to build the phenazine molecule.

Each gene within the phz cluster encodes an enzyme with a specific role in the biosynthetic cascade. The coordinated action of these proteins is essential for the efficient synthesis of the phenazine core.

phzE : This gene encodes an enzyme homologous to anthranilate synthase. nih.govresearchgate.net PhzE catalyzes the first committed step in phenazine biosynthesis, converting chorismic acid and glutamine into 2-amino-2-deoxyisochorismic acid (ADIC). nih.govresearchgate.net This reaction formally branches off from the primary shikimate pathway. acs.org

phzA and phzB : These two genes are highly homologous. nih.gov The PhzB protein is a dimeric enzyme that plays a crucial role in accelerating the condensation of two molecules of the unstable intermediate AOCHC to form the tricyclic scaffold HHPDC. nih.govresearchgate.netfrontiersin.org PhzA is typically found in Pseudomonas species and is largely inactive in this condensation reaction. nih.gov However, PhzA plays a significant regulatory role; its inactivation in Pseudomonas chlororaphis was shown to result in the accumulation of PDC, suggesting PhzA acts as a "shunt switch" that favors the pathway toward PCA over PDC in these organisms. nih.govresearchgate.net

phzG : The phzG gene encodes a flavin-dependent oxidase that catalyzes the final aromatization steps of the pathway. nih.govacs.orgnih.gov PhzG can oxidize the precursor HHPDC to generate this compound (PDC). nih.govnih.gov It can also act on tetrahydrophenazine-1-carboxylate (THPCA), an intermediate formed after spontaneous decarboxylation of HHPDC, to produce phenazine-1-carboxylic acid (PCA). nih.govnih.gov The relative activity of PhzG compared to the rate of spontaneous decarboxylation of HHPDC is a key factor in determining the ratio of PDC to PCA produced by a given organism. acs.org

Table 2: Core Genes and Enzymes in this compound Biosynthesis

| Gene | Enzyme | Function | Reference(s) |

|---|---|---|---|

| phzE | ADIC Synthase | Catalyzes the conversion of chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC). | nih.govresearchgate.net |

| phzD | Isochorismatase | Hydrolyzes ADIC to form trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). | nih.govnih.gov |

| phzF | Isomerase | Converts DHHA to the reactive ketone intermediate 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC). | nih.govnih.gov |

| phzB | Condensing Enzyme | Catalyzes the dimerization of two AOCHC molecules to form the tricyclic precursor hexahydrophenazine-1,6-dicarboxylic acid (HHPDC). | researchgate.netfrontiersin.org |

| phzA | Homolog of PhzB | Acts as a "shunt switch" in Pseudomonas, influencing the ratio of PCA to PDC. Inactivation leads to PDC accumulation. | nih.govresearchgate.netnih.gov |

| phzG | FMN-dependent Oxidase | Catalyzes the final oxidation/aromatization of HHPDC and other precursors to yield PDC and PCA. | nih.govnih.govacs.org |

Transcriptional and Post-Transcriptional Regulatory Mechanisms Affecting this compound Production

The biosynthesis of this compound (PDC) is intricately regulated at both the transcriptional and post-transcriptional levels, ensuring that its production is tightly controlled in response to various cellular and environmental signals. In Pseudomonas chlororaphis HT66, real-time PCR analysis has suggested that the genes phzA, phzB, and phzG are involved, either directly or indirectly, in regulating PDC production, with phzA playing the most significant regulatory role nih.gov.

Several transcriptional repressors that negatively regulate phenazine biosynthesis have been identified. Inactivation of the genes psrA and rpeA in P. chlororaphis HT66 led to a 1.66-fold and 3.06-fold increase in phenazine-1-carboxamide (PCN) production, respectively researchgate.net. This suggests that PsrA and RpeA act as repressors of phenazine biosynthesis. Further analysis revealed that the expression of phzI, phzR, and phzE was significantly increased in a double mutant lacking both psrA and rpeA researchgate.net. Additionally, the Lon protease has been identified as a negative regulatory factor of phenazine derivatives frontiersin.orgfrontiersin.org. It influences the production of 2-hydroxyphenazine by affecting the stability of the GacA protein frontiersin.orgfrontiersin.org.

Quorum sensing (QS) systems are also pivotal in regulating phenazine production. In P. chlororaphis 30–84, the PhzR/PhzI QS system directly controls phenazine biosynthesis plos.org. This regulation is further modulated by other systems, including the Gac/Rsm network, the sigma factor RpoS, the two-component system RpeA/RpeB, and the transcriptional regulator Pip plos.org. The Gac system, for instance, controls the expression of the small RNA rsmZ, which in turn activates the expression of phz genes by sequestering the translational repressor RsmE plos.org.

In Pseudomonas aeruginosa, the regulation is even more complex, involving three interlinked QS systems: las, rhl, and pqs frontiersin.org. These systems differentially regulate the two homologous phenazine biosynthetic operons, phz1 and phz2. The QS regulators LasR, RhlR, RsaL, and the enzyme PqsE are all involved in controlling the expression of both operons frontiersin.org. RsaL, for example, represses the phz1 operon as well as the modifying genes phzM and phzS frontiersin.org.

Comparative Genomics of this compound Biosynthesis Across Microbial Genera

Comparative genomic analyses have revealed both conserved and distinct features in the biosynthesis of this compound (PDC) across different microbial genera. A core set of phenazine biosynthesis genes, often clustered in a phz operon, is conserved among all known phenazine-producing bacteria nih.gov. This operon typically encodes the enzymes necessary for the synthesis of the initial phenazine tricycle.

A key distinguishing feature between PDC and phenazine-1-carboxylic acid (PCA) producers lies in the presence or absence of the phzA gene. The phzA gene is predominantly found in Pseudomonas species, which primarily produce PCA nih.gov. In contrast, microorganisms that produce 1,6-disubstituted phenazines, such as Pectobacterium agglomerans Eh1087 and Pectobacterium atrosepticum, lack a phzA homologue asm.org. This suggests that the presence of phzA acts as a shunt, directing the biosynthetic pathway towards PCA instead of PDC nih.gov. Inactivation of the phzA gene in Pseudomonas chlororaphis HT66 resulted in the accumulation of PDC, supporting the role of PhzA as a key determinant in the final phenazine product nih.gov.

The organization of the phz gene cluster is highly conserved among fluorescent Pseudomonas species, suggesting a common mechanism for phenazine biosynthesis within this group nih.gov. However, variations exist. For instance, P. aeruginosa possesses two homologous core loci, phzA1B1C1D1E1F1G1 and phzA2B2C2D2E2F2G2, both of which are responsible for PCA synthesis nih.gov. These two operons are over 98% identical at the nucleotide level but differ in their promoter regions, indicating differential regulation frontiersin.orgfrontiersin.org.

In contrast to Pseudomonas, the phenazine biosynthetic pathway in Streptomyces and other bacteria often leads to PDC as the primary precursor for more complex phenazine derivatives nih.govresearchgate.net. The gene phzF, which is highly conserved among all phenazine producers, encodes an enzyme crucial for the isomerization of a key precursor in the pathway asm.org.

Microbial Producers and Advanced Production Strategies for this compound

Diversity of Natural this compound Producing Microorganisms

This compound (PDC) is a naturally occurring phenazine compound produced by a diverse range of microorganisms. It is commonly isolated from species belonging to the genera Streptomyces, Pseudomonas, Erwinia, and Lysobacter researchgate.net. While phenazine-1-carboxylic acid (PCA) is the more common precursor in Pseudomonas, PDC is generally the primary phenazine derivative synthesized in Streptomyces strains and is a precursor for more complex, highly substituted phenazines acs.org.

Specific examples of PDC-producing microorganisms include:

Streptomyces spp. : Several Streptomyces species are known producers of PDC. For instance, Streptomyces cinnamonensis DSM 1042T has been shown to produce both endophenazines and phenazine-1,6-dicarboxylic acid mdpi.com.

Pseudomonas spp. : Although typically associated with PCA production, some Pseudomonas strains can produce PDC researchgate.net. For example, Pseudomonas chlororaphis HT66 was engineered to produce substantial amounts of PDC by inactivating the phzA gene nih.gov.

Erwinia herbicola : This bacterium is another known natural producer of PDC researchgate.net.

Lysobacter antibioticus : This species is also recognized as a natural producer of PDC researchgate.net.

Metabolic Engineering Approaches for Enhanced this compound Production Yields

Metabolic engineering has emerged as a powerful tool to enhance the production yields of this compound (PDC). A key strategy involves redirecting the metabolic flux from the shikimate pathway, which is the primary pathway for phenazine biosynthesis, towards PDC production frontiersin.orgresearchgate.net.

One successful approach has been the manipulation of key genes in the phenazine biosynthetic pathway. In Pseudomonas chlororaphis, which naturally produces phenazine-1-carboxylic acid (PCA), the inactivation of the phzA gene has been shown to act as a "shunt switch," redirecting the pathway to produce PDC instead nih.gov. Further targeted mutations in the phzA gene, such as L73H and L77S, have led to a significant increase in PDC production nih.gov.

Another strategy involves the deletion of genes that encode for negative regulators of phenazine biosynthesis. For example, in P. chlororaphis, knocking out the negative regulatory genes lon, parS, and prsA resulted in a significant increase in the production of phenazine-1-carboxamide (PCN), a derivative of PCA researchgate.net. Similar strategies could be applied to enhance PDC production.

Enhancing the precursor supply from the shikimate pathway is also a viable strategy. The shikimate pathway provides the chorismic acid precursor for phenazine biosynthesis nih.gov. Overexpression of genes involved in the shikimate pathway can increase the pool of precursors available for phenazine synthesis, thereby boosting production frontiersin.org.

In Streptomyces coelicolor M1152, a combination of metabolic engineering strategies, including the characterization of a hypothetical protein (PhzF′) involved in the selective biosynthesis of PDC, led to a significant increase in PDC production acs.org. This engineered strain achieved a PDC production of 259.6 mg/L in a mineral medium and up to 1165.8 mg/L in R5 medium, with the ratio of PDC to total phenazines reaching 99.3% acs.org.

Heterologous Expression Systems for this compound Biosynthesis

Heterologous expression systems offer a promising avenue for the production of this compound (PDC), particularly in well-characterized and genetically tractable host organisms. Pseudomonas putida KT2440, a non-pathogenic and versatile biotech host, has been successfully used for the heterologous expression of phenazine genes from P. aeruginosa frontiersin.org. This demonstrates the potential of using P. putida as a chassis for producing various phenazine compounds, including PDC.

The core set of phenazine biosynthesis genes, typically found in a conserved phz operon, is sufficient for the synthesis of the phenazine core structure nih.govnih.gov. This modularity allows for the transfer of the entire biosynthetic gene cluster (BGC) into a heterologous host. For instance, a PDC BGC from Streptomyces lomondensis S015 was successfully identified and characterized, paving the way for its expression in a heterologous system acs.org.

One of the challenges in heterologous expression is ensuring the host's tolerance to the produced phenazines, which can be toxic due to their redox activity frontiersin.org. Hosts like P. putida are advantageous due to their intrinsic tolerance to such compounds.

Furthermore, the choice of the specific gene cluster for heterologous expression can significantly impact the final product. For example, the two homologous phenazine operons from P. aeruginosa PA14, despite having high sequence identity, resulted in different levels of PCA production when expressed in P. putida, with the phz2 operon leading to four times higher PCA concentrations frontiersin.org. This highlights the importance of selecting the optimal BGC for maximizing the yield of the desired phenazine in a heterologous host.

Influence of Bioprocess Parameters on this compound Production Dynamics

The production of this compound (PDC) is significantly influenced by various bioprocess parameters, including medium composition and fermentation conditions. Optimization of these parameters is crucial for achieving high-titer production.

Medium Composition: The choice of carbon and nitrogen sources in the fermentation medium plays a critical role. In a study with an engineered Streptomyces coelicolor strain, PDC production reached 259.6 mg/L in a mineral medium with xylan as the sole carbon source acs.org. When a richer medium (R5 medium) was used, the PDC production increased dramatically to 1165.8 mg/L acs.org. This demonstrates the profound impact of the nutritional environment on PDC biosynthesis.

Fed-Batch Fermentation: Fed-batch fermentation is a widely used strategy to enhance the production of secondary metabolites by preventing substrate limitation and reducing the toxic effects of high substrate concentrations. In the production of phenazine-1-carboxylic acid (PCA) by an engineered Pseudomonas chlororaphis strain, a fed-batch strategy in a 5-L fermenter led to a significant increase in PCA yield, reaching 10,653 mg/L frontiersin.orgfrontiersin.org. This approach allows for sustained bacterial growth and continuous product formation over an extended period frontiersin.orgfrontiersin.org. The feeding strategy, including the rate of substrate addition, is a critical parameter to optimize. For instance, in the production of phenazine-1-carboxamide (PCN), different glycerol feeding speeds were investigated to maximize production mdpi.com.

pH: The pH of the fermentation medium is another critical parameter that can affect cell growth and enzyme activity, thereby influencing product formation. Maintaining the pH at an optimal level throughout the fermentation process is essential for maximizing yields. In the scaled-up production of PCN, pH was one of the key parameters optimized in the bioreactor mdpi.com.

By carefully controlling and optimizing these bioprocess parameters, it is possible to significantly enhance the production dynamics and achieve high-titer production of PDC in microbial fermentation processes.

Microbial Co-cultivation Strategies for this compound Discovery

The discovery of novel natural products, including phenazine derivatives, is often hampered by the fact that many microbial biosynthetic gene clusters are "silent" or not expressed under standard laboratory conditions. Microbial co-cultivation, which involves growing two or more different microorganisms together, has emerged as a powerful strategy to induce the expression of these silent gene clusters and uncover new chemical diversity.

The rationale behind this approach is that microbial interactions, which are common in their natural environments, can trigger the production of secondary metabolites that are not produced in monocultures. These interactions can be a form of chemical communication or competition, leading to the activation of defense mechanisms or signaling pathways that turn on the expression of previously silent genes.

While there is a growing body of research demonstrating the effectiveness of co-cultivation for the discovery of novel antibiotics and other bioactive compounds, including various phenazines, specific examples detailing the discovery or enhanced production of this compound through this method are not yet prominent in the scientific literature. However, the general principles of this strategy are highly relevant to PDC.

For instance, co-culturing different species of Streptomyces, or Streptomyces with other bacteria like Pseudomonas, could potentially lead to the discovery of new phenazine derivatives or increased yields of known ones like PDC. The chemical signals exchanged between the co-cultured microbes could act as elicitors, activating the latent biosynthetic pathways for PDC. This approach mimics the complex microbial communities found in soil and other natural habitats where these bacteria thrive and compete.

Future research in this area could involve systematic co-cultivation screening of various microbial pairs, particularly those isolated from the same ecological niche. By analyzing the metabolic profiles of these co-cultures and comparing them to monocultures, researchers may be able to identify novel phenazines, including potentially new derivatives of PDC, and elucidate the signaling molecules and regulatory networks that govern their production.

Synthetic Methodologies and Chemical Derivatization of Phenazine 1,6 Dicarboxylate

Established Chemical Synthesis Routes for Phenazine-1,6-dicarboxylate

The construction of the phenazine (B1670421) core of this compound can be achieved through several established synthetic methodologies. These routes often involve the formation of the central pyrazine (B50134) ring by connecting two benzene (B151609) rings.

Oxidative Cyclization Reactions for Phenazine Core Formation

Oxidative cyclization is a common strategy for forming the phenazine framework. ekb.eg This approach typically involves the oxidation of precursors that already contain the necessary carbon and nitrogen atoms arranged in a manner conducive to ring closure. For instance, the oxidative cyclization of 1,2-diaminobenzene with specific reagents can lead to the formation of the phenazine ring system. researchgate.net A more recent development involves an electrochemical anodic oxidative (4 + 2) cyclization between anilines and o-phenylenediamines, which provides a green and efficient method for constructing phenazine derivatives. acs.orgresearchgate.net This electrochemical approach avoids the use of toxic chemical oxidants and allows for the synthesis of a variety of phenazines with good functional group tolerance at room temperature. acs.org

Condensation Reactions Utilizing Aromatic Diamines

Condensation reactions are a cornerstone of phenazine synthesis. ekb.egnih.gov A prevalent method involves the reaction of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. researchgate.net For example, the condensation of o-phenylenediamine (B120857) with pyrocatechin, when heated in a sealed container, yields 5,10-dihydrophenazine, which can then be oxidized to phenazine. guidechem.com This general approach can be adapted to synthesize substituted phenazines, including those with carboxylic acid functionalities, by using appropriately substituted starting materials. The reaction of various 1,2-diaminobenzenes with 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) is another example of a condensation reaction used to produce tetracyclic phenazine derivatives. researchgate.net

Application of Named Reactions (e.g., Wohl–Aue, Beirut Method) in this compound Synthesis

Several named reactions are instrumental in the synthesis of the phenazine scaffold and can be conceptually applied to the synthesis of this compound. ekb.egnih.govguidechem.com

Wohl–Aue Reaction: This classic method involves the condensation of a nitroarene with an aniline (B41778) in the presence of a base. wikipedia.orguio.no For the synthesis of phenazines, this typically involves reacting nitrobenzene (B124822) with aniline. nih.gov While the traditional Wohl-Aue reaction yields unsubstituted phenazine, modifications using substituted anilines and nitroarenes can produce a diverse range of phenazine derivatives. nih.gov This modular approach allows for the introduction of various functional groups onto the phenazine core. nih.gov

Beirut Reaction: The Beirut reaction provides a route to phenazine-N-oxides through the reaction of benzofuroxans with phenols or other electron-rich aromatic compounds. uio.noskemman.is This reaction is particularly useful for synthesizing phenazine 5,10-dioxides in a single step. skemman.issbq.org.br The resulting N-oxides can be valuable intermediates for further functionalization of the phenazine ring.

Oxidation of Phenazine Precursors to Yield this compound

In some synthetic strategies, the carboxylic acid groups are introduced by oxidizing precursor molecules that already possess the phenazine core but bear other functional groups at the 1 and 6 positions. For instance, a biomimetic synthesis approach has been reported where a 2-aminocyclohexanone (B1594113) derivative undergoes dimerization and oxidation to form a tetrasubstituted pyrazine. researchgate.netthieme-connect.comthieme-connect.com Subsequent oxidation and saponification steps yield Phenazine-1,6-dicarboxylic acid. researchgate.netthieme-connect.com This method mimics the proposed biosynthetic pathway of the natural product.

Strategies for Chemical Derivatization and Analogue Synthesis of this compound

The carboxylic acid groups of this compound are prime targets for chemical modification, allowing for the synthesis of a wide array of analogues with potentially altered biological activities and physicochemical properties. researchgate.net

Chemical Modification of Carboxylic Acid Groups

The two carboxylic acid groups on the phenazine ring at positions 1 and 6 offer versatile handles for derivatization. These acidic functionalities can be converted into a variety of other functional groups, leading to the generation of diverse phenazine analogues. researchgate.net For example, the carboxylic acids can be transformed into esters, amides, or other derivatives. mdpi.com Such modifications can influence the molecule's solubility, lipophilicity, and ability to interact with biological targets. researchgate.net

Recent research has demonstrated the synthesis of novel derivative compounds from phenazine-1,6-dicarboxylic acid through acetylation and methylation. nih.gov These modifications have been shown to impact the antibacterial activity of the resulting compounds. nih.gov The ability to selectively modify the carboxylic acid groups opens up possibilities for creating libraries of phenazine derivatives for structure-activity relationship (SAR) studies.

Below is a table summarizing some research findings on the derivatization of phenazine carboxylic acids:

| Original Compound | Modification | Derivative | Key Finding | Reference |

| Phenazine-1,6-dicarboxylic acid | Acetylation | Acetylated derivative | Showed strong inhibitory effects against Pseudomonas syringae pv. actinidiae. | nih.gov |

| Phenazine-1,6-dicarboxylic acid | Methylation | Methylated derivative | Showed curative activities against kiwifruit bacterial canker. | nih.gov |

| Phenazine-1-carboxylic acid | Esterification with amino-acid esters | Amino-acid ester derivatives | Showed greater fungicidal activity than the parent compound against Rhizoctonia solani Kuhn. | mdpi.com |

| Phenazine-1-carboxylic acid | Amidation with piperazine | Piperazine derivatives | Showed broad-spectrum fungicidal activities in vitro. | mdpi.com |

Introduction of Hydroxyl, Alkyl, and Other Functional Groups

The core structure of this compound serves as a scaffold for the introduction of various functional groups, leading to a diverse array of derivatives with potentially altered biological activities. The modification of the phenazine ring through hydroxylation and alkylation has been a subject of significant research.

Hydroxylation, the introduction of hydroxyl (-OH) groups, is a common modification of the phenazine nucleus. uio.no While many hydroxylation reactions start from phenazine-1-carboxylic acid (PCA), which itself is a derivative of phenazine-1,6-dicarboxylic acid (PDC), direct enzymatic hydroxylation of the PDC core has been observed. nih.govrsc.org For instance, the enzyme LaPhzS from Lysobacter antibioticus has been shown to catalyze the conversion of PDC to 1,6-dihydroxyphenazine. acs.org This enzymatic transformation represents a key step in the biosynthesis of more complex phenazine antibiotics. nih.gov

Alkylation, the addition of alkyl groups, can also be achieved on the phenazine skeleton. A method for the C-alkylation of phenazine involves an iron(II)-catalyzed reaction with an aliphatic substrate and N,N-dialkyl-N-chloramines in concentrated sulfuric acid, which results in the formation of 2-alkylphenazine derivatives. thieme-connect.de This reaction proceeds via the diprotonated form of the phenazine. thieme-connect.de

The introduction of other functional groups is also a strategy to diversify phenazine structures. These modifications are often accomplished through biosynthetic pathways where enzymes catalyze specific transformations of the initial PDC or PCA core. acs.orgmdpi.com

Synthesis of Ester Derivatives from this compound

The carboxyl groups of phenazine-1,6-dicarboxylic acid (PDC) are reactive sites that can be readily converted into ester derivatives. This esterification is a common strategy to modify the physicochemical properties of the parent compound.

PDC and its corresponding dimethyl ester have been identified as precursors for the biosynthesis of other phenazine compounds in bacteria. d-nb.info This suggests that esterification is a naturally occurring process in the metabolic pathways of these microorganisms.

In synthetic and biosynthetic studies, phenazine-1-carboxylic acid (PCA), which is derived from PDC, serves as an important precursor for the synthesis of a variety of ester derivatives. d-nb.info The carboxyl group of PCA can be chemically modified by reacting with various alkyl alcohols to yield phenazine-1-carboxylate (B1240584) derivatives. d-nb.info For example, a series of novel aminophenazine-1-carboxylate derivatives have been synthesized and evaluated for their biological activities. d-nb.info

Formation of Phenazine N-Oxide Derivatives

The nitrogen atoms within the phenazine ring system can be oxidized to form N-oxides, a modification that can significantly influence the biological properties of the resulting compounds. acs.org Phenazine-1,6-dicarboxylic acid (PDC) is a key precursor in the biosynthesis of certain phenazine N-oxides. researchgate.net

A notable example is iodinin, a naturally occurring phenazine N,N'-dioxide, which is derived from PDC. researchgate.net The biosynthesis of such N-oxides is often enzyme-mediated. In Lysobacter antibioticus, the enzyme LaPhzNO1, which is homologous to Baeyer-Villiger flavoproteins, has been identified as a key catalyst for phenazine N-oxidation. acs.orgnih.gov This enzyme, in conjunction with LaPhzS, facilitates the conversion of PDC into 1,6-dihydroxyphenazine N5,N10-dioxide. acs.orgacs.orgresearchgate.net Furthermore, LaPhzNO1 has been shown to catalyze the N-oxidation of other aromatic compounds like 8-hydroxyquinoline. acs.orgnih.gov The formation of N-oxides is an important strategy for creating new chemotherapeutic agents due to their unique structural properties. researchgate.net

Prenylation and Glycosylation Strategies for Enhanced Structural Diversity

Prenylation and glycosylation are two significant modification strategies employed in nature to enhance the structural diversity and biological activity of phenazine compounds. acs.orgmdpi.com

Prenylation involves the attachment of isoprenoid moieties, such as dimethylallyl or geranyl groups, to the phenazine core. This modification can occur at carbon (C-prenylation), oxygen (O-prenylation), or nitrogen (N-prenylation) atoms of the phenazine scaffold, leading to a wide range of terpenoid phenazines. acs.orgplos.org Several prenyltransferases that catalyze these reactions have been identified, particularly in Streptomyces species. acs.org For instance, the enzyme PpzP from Streptomyces anulatus is a 5,10-dihydrophenazine-1-carboxylate dimethylallyltransferase, which forms a C-C bond between the isoprenoid substrate and the phenazine ring. nih.govresearchgate.net Another example is CnqPT1 from Streptomyces sp. CNQ-509, a membrane-bound prenyltransferase that catalyzes the O-prenylation of 1,6-dihydroxyphenazine. acs.org

Glycosylation , the attachment of sugar moieties, is another common modification of phenazine natural products. mdpi.com This process can involve diverse sugars and various positions on the phenazine aglycone. An example is 4-O-glucosyl-1-carboxyl-phenazine, isolated from a Streptomyces strain. mdpi.com More recently, N-glucosylated phenazine derivatives have been identified, such as 7-imino-5N-(1′β-D-glucopyranosyl)-5,7-dihydrophenazine-1-carboxylic acid, which was discovered during the co-cultivation of Bacillus and Pseudomonas species. mdpi.commdpi.com Glycosylation is often a mechanism for detoxification in various organisms. mdpi.com

Study of Oxidation and Reduction Reactions of this compound

The phenazine nucleus is a redox-active system, and phenazine-1,6-dicarboxylic acid (PDC) can participate in both oxidation and reduction reactions. nih.gov This ability to undergo oxidation-reduction transformations is a key feature of phenazine compounds and is linked to many of their biological activities. nih.gov

In biosynthetic pathways, redox reactions are crucial for the formation and modification of phenazines. An early intermediate in the biosynthesis of phenazines is hexahydrophenazine-1,6-dicarboxylic acid (HHPDC), which undergoes rapid, uncatalyzed oxidative decarboxylation to form tetrahydrophenazine-1,6-carboxylic acid (THPCA). nih.gov This highlights the inherent reactivity of the reduced phenazine core towards oxidation.

Halogenation and Nitration Approaches

The introduction of halogen and nitro groups onto the phenazine ring represents another avenue for chemical derivatization, potentially leading to compounds with altered properties.

Halogenation of the phenazine core can be achieved, and some halo-substituted phenazines have been investigated for their potential applications, for instance, as herbicides. thieme-connect.de

Nitration of phenazines has been studied more extensively. The nitration of phenazine 5-oxides can lead to the introduction of a nitro group. thieme-connect.de The position of nitration can be influenced by the existing substituents on the phenazine ring. For example, the nitration of 2-aminophenazine (B3350554) has been shown to proceed through a nitramine intermediate to yield 2-amino-1-nitrophenazine. cdnsciencepub.com In general, electrophilic substitution reactions like nitration tend to occur at the α-positions of the phenazine ring. cdnsciencepub.com The nitration of 5,10-diacetyl-5,10-dihydrophenazine is another method to obtain 2-nitrophenazine. doi.org

The following table summarizes the key findings on the chemical derivatization of this compound:

| Modification Type | Specific Reaction/Enzyme | Starting Material | Product | Key Findings | Citation |

| Hydroxylation | LaPhzS | Phenazine-1,6-dicarboxylic acid (PDC) | 1,6-Dihydroxyphenazine | Enzymatic conversion of PDC to a dihydroxylated derivative. | acs.org |

| Alkylation | Iron(II)-catalyzed C-Alkylation | Phenazine | 2-Alkylphenazine | A chemical method for introducing alkyl groups onto the phenazine core. | thieme-connect.de |

| Esterification | Chemical/Biosynthetic | Phenazine-1-carboxylic acid (PCA) | Phenazine-1-carboxylate esters | The carboxyl group is a reactive site for ester formation. | d-nb.info |

| N-Oxidation | LaPhzNO1 / LaPhzS | Phenazine-1,6-dicarboxylic acid (PDC) | 1,6-Dihydroxyphenazine N5,N10-dioxide | Enzymatic pathway leading to the formation of N-oxide derivatives. | acs.orgacs.orgresearchgate.net |

| Prenylation | PpzP | 5,10-Dihydrophenazine-1-carboxylate | Endophenazine A | Enzymatic C-prenylation of a reduced phenazine derivative. | nih.govresearchgate.net |

| Glycosylation | Biosynthetic | Phenazine-1-carboxylic acid (PCA) | Imino-5N-(1′β-D-glucosyl)-dihydrophenazine-1-carboxylic acids | N-glycosylation as a detoxification mechanism. | mdpi.commdpi.com |

| Oxidation | Spontaneous | Hexahydrophenazine-1,6-dicarboxylic acid (HHPDC) | Tetrahydrophenazine-1,6-carboxylic acid (THPCA) | Rapid oxidative decarboxylation of a reduced phenazine intermediate. | nih.gov |

| Nitration | Chemical (Nitric Acid) | 2-Aminophenazine | 2-Amino-1-nitrophenazine | Electrophilic nitration occurs at the α-position. | cdnsciencepub.com |

Advanced Characterization Techniques in Phenazine 1,6 Dicarboxylate Research

Spectroscopic Analysis Methodologies for Phenazine-1,6-dicarboxylate

Spectroscopic methods are indispensable for probing the molecular structure of this compound, providing detailed information on its atomic connectivity, functional groups, and electronic properties.

While specific experimental ¹H and ¹³C NMR spectral data for this compound are not extensively detailed in publicly available literature, the expected spectral characteristics can be inferred from its molecular structure and by analogy to other phenazine (B1670421) derivatives. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be dominated by signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the symmetrical nature of the this compound molecule, fewer unique proton signals would be anticipated compared to an unsymmetrical analogue like phenazine-1-carboxylic acid. The spectrum would feature a set of doublets and triplets corresponding to the six protons on the aromatic rings, with their specific chemical shifts and coupling constants determined by their position relative to the nitrogen atoms and carboxyl groups. The acidic protons of the two carboxyl groups would likely appear as a very broad singlet far downfield (typically δ 10-13 ppm or higher), though this signal can sometimes be unobserved depending on the solvent and concentration. libretexts.orgescholarship.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the two equivalent carboxylic acid carbons, which are expected to resonate in the downfield region of the spectrum (typically δ 165-185 ppm). libretexts.org The twelve aromatic carbons would produce a series of signals in the aromatic region (approximately δ 110-150 ppm). The carbon atoms directly attached to the nitrogen atoms (C4a, C5a, C9a, C10a) would be shifted further downfield within this range due to the electronegativity of nitrogen.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be vital for unambiguous assignment of the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons on the aromatic rings, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the C-H framework of the molecule.

Table 1: Predicted NMR Spectral Characteristics for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ ppm) | Notes |

| ¹H | Aromatic C-H | 7.0 - 9.0 | Complex pattern of doublets and triplets. |

| ¹H | Carboxylic Acid O-H | 10.0 - 13.0+ | Broad singlet, may exchange with solvent. |

| ¹³C | Aromatic C | 110 - 150 | Includes signals for both protonated and quaternary carbons. |

| ¹³C | Carboxylic Acid C=O | 165 - 185 | Typically downfield from the aromatic signals. |

Mass spectrometry is a primary technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, corroborating the molecular formula of C₁₄H₈N₂O₄.

Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for analyzing PDC. Using electrospray ionization (ESI) in negative ion mode, the deprotonated molecule [M-H]⁻ is readily observed. For this compound, with a monoisotopic molecular weight of 268.0484 Da, the expected precursor ion would have a mass-to-charge ratio (m/z) of approximately 267.0411. umaryland.edu

Tandem mass spectrometry (MS/MS) analysis of the [M-H]⁻ precursor ion provides structural information through collision-induced dissociation (CID). A characteristic fragmentation pathway for dicarboxylic acids is the loss of carbon dioxide (CO₂), a process known as decarboxylation, which corresponds to a neutral loss of 44 Da. cdnsciencepub.comresearchgate.netnih.gov Therefore, the MS/MS spectrum of the [M-H]⁻ ion of PDC is expected to show prominent fragment ions corresponding to the loss of one or both carboxyl groups.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₈N₂O₄ | umaryland.edu |

| Monoisotopic Mass | 268.0484 Da | umaryland.edu |

| Ionization Mode | ESI Negative | |

| Precursor Ion [M-H]⁻ | m/z 267.0411 | |

| Primary Fragmentation | Loss of CO₂ (Decarboxylation) | cdnsciencepub.comresearchgate.net |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be characterized by absorptions corresponding to its carboxylic acid and aromatic ring systems.

Key expected absorption bands include:

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. libretexts.orgorgchemboulder.com

C-H Stretch (Aromatic): A series of weaker bands typically appearing just above 3000 cm⁻¹. libretexts.org

C=O Stretch: An intense, sharp absorption band between 1680 and 1720 cm⁻¹ for the carbonyl group of the carboxylic acid, conjugated with the aromatic ring. libretexts.orgrsc.org

C=C and C=N Stretches (Aromatic): Multiple medium to strong bands in the 1400-1650 cm⁻¹ region, corresponding to the stretching vibrations within the phenazine ring structure.

C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region, associated with the C-O single bond of the carboxylic acid. orgchemboulder.comlibretexts.org

O-H Bend: A broad band typically found in the 910-950 cm⁻¹ range. orgchemboulder.com

Table 3: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Weak to Medium |

| C=O Stretch | Carboxylic Acid | 1680 - 1720 | Strong, Sharp |

| C=C / C=N Stretch | Aromatic Ring | 1400 - 1650 | Medium to Strong |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium |

| O-H Bend | Carboxylic Acid | 910 - 950 | Medium, Broad |

The extended π-conjugated system of the phenazine core makes this compound a strong chromophore, meaning it absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.netarkat-usa.org The UV-Vis spectrum is characterized by intense absorptions arising from π→π* electronic transitions.

Table 4: Representative UV-Vis Absorption Maxima for Phenazine Carboxylic Acids

| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |

| Phenazine-1-carboxylic acid | ~252 | ~365 | Methanol ekb.eg |

| This compound | Expected in similar UV/Vis regions | Expected in similar UV/Vis regions | N/A |

Chromatographic Separation and Purification Methodologies for this compound

Chromatographic techniques are essential for isolating this compound from complex mixtures, such as fermentation broths or synthetic reaction products, and for assessing its purity. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation, purity assessment, and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

In a typical RP-HPLC setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. The separation of PDC is achieved by gradually increasing the proportion of an organic solvent (like acetonitrile) in an aqueous buffer (often containing an acidifier like formic acid to ensure the carboxyl groups are protonated).

A specific set of conditions for the analysis of PDC by LC-MS has been reported, which can be directly applied to an HPLC method with UV-Vis detection. The strong UV absorbance of the phenazine core allows for sensitive detection, typically monitored at one of its absorption maxima (e.g., ~254 nm or ~365 nm).

For purity assessment, the HPLC chromatogram is examined for the presence of extraneous peaks, with the purity calculated based on the relative peak area of PDC. For quantification, a calibration curve is constructed by analyzing known concentrations of a pure PDC standard. The concentration of PDC in an unknown sample is then determined by comparing its peak area to the calibration curve.

Table 5: Example HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | Waters BEH C18 (1.7 µm, 2.1x100mm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.400 mL/min |

| Detection | UV-Vis (e.g., 254 nm or 365 nm) |

| Mode | Gradient Elution |

Conditions adapted from a reported LC-MS method.

Thin-Layer Chromatography (TLC) for Initial Separation and Detection

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for the initial analysis of this compound. This technique is invaluable for monitoring the progress of chemical reactions or the production in microbial cultures, identifying compounds in a mixture, and determining the appropriate solvent system for larger-scale separation.

In the analysis of phenazine compounds, silica (B1680970) gel plates are commonly employed as the stationary phase. asm.org The separation mechanism relies on the differential partitioning of the mixture's components between the stationary phase and the mobile phase. For dicarboxylic acids like this compound, the polarity of the solvent system is critical. A common mobile phase for the separation of phenazines involves a mixture of benzene (B151609) and acetic acid. asm.org Another system reported for the separation of C2-C6 dicarboxylic acids on silica gel G plates is a mixture of benzene, acetic acid, and water. nih.gov

Detection of this compound on a developed TLC plate can be achieved through various methods. Phenazine compounds are often colored or fluorescent, allowing for direct visualization under visible or ultraviolet (UV) light, typically at a wavelength of 254 nm. asm.org For non-colored compounds or to enhance sensitivity, chemical staining reagents are used. A suitable chromogenic reagent for dicarboxylic acids is a bromocresol green alcohol solution adjusted to a neutral pH. nih.gov When a TLC plate is treated with this reagent, the acidic compounds appear as yellow spots against a blue background. nih.gov The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification.

Table 1: Parameters for Thin-Layer Chromatography of this compound and Related Compounds

| Parameter | Description | Example | Source(s) |

| Stationary Phase | The solid adsorbent coated on the plate. | Silica Gel G, Silica Gel GHLF | asm.orgnih.gov |

| Mobile Phase | The solvent system that moves up the plate. | Benzene:Acetic Acid (95:5) | asm.org |

| Benzene:Acetic Acid:Water (50:40:10) | nih.gov | ||

| Detection Method | Method used to visualize the separated spots. | Ultraviolet (UV) light at 254 nm | asm.org |

| 0.1% Bromocresol green solution | nih.gov | ||

| Result | Appearance of the spot after detection. | Yellow spots on a blue background (with bromocresol green) | nih.gov |

Column Chromatography Techniques for Large-Scale Purification

For the isolation of larger quantities of this compound for further structural elucidation and bioactivity studies, column chromatography is the preferred method. This technique allows for the efficient purification of the target compound from crude extracts or reaction mixtures. researchgate.net

The most common stationary phase used for the purification of phenazine derivatives is silica gel. researchgate.netmdpi.com The crude mixture containing this compound is first dissolved in a minimal amount of solvent and loaded onto the top of a column packed with silica gel. The separation is then achieved by eluting the column with a carefully selected mobile phase.

The choice of the mobile phase is critical for successful purification. Often, a gradient elution is employed, where the polarity of the solvent system is gradually increased over time. This allows for the sequential elution of compounds with different polarities. For phenazine carboxylic acids, a common solvent system is a mixture of dichloromethane (B109758) and methanol. rroij.com The process begins with a less polar solvent to elute non-polar impurities, followed by a gradual increase in the proportion of the more polar solvent (methanol) to elute the more polar compounds, including the target dicarboxylic acid. Fractions are collected sequentially and analyzed, typically by TLC, to identify those containing the pure this compound. These pure fractions are then combined and the solvent is evaporated to yield the purified compound.

Table 2: Typical Parameters for Column Chromatography Purification of Phenazine Carboxylic Acids

| Parameter | Description | Example | Source(s) |

| Stationary Phase | The solid adsorbent packed into the column. | Silica Gel (230-400 Mesh) | rroij.com |

| Mobile Phase | The solvent system used to elute the compounds. | Dichloromethane:Methanol gradient | rroij.com |

| Technique | The method of applying the sample and eluting. | Flash column chromatography | rroij.com |

| Application | Purpose of the chromatographic separation. | Purification of phenazine carboxylic acids from crude synthetic products or natural extracts. | researchgate.netmdpi.comrroij.com |

Mechanistic Studies of Phenazine 1,6 Dicarboxylate Biological Activities

Mechanisms of Antimicrobial Activity of Phenazine-1,6-dicarboxylate

The antimicrobial properties of this compound are a significant area of study, demonstrating its potential to inhibit a wide array of pathogenic microbes through several distinct mechanisms.

Broad-Spectrum Activity Against Gram-Negative and Gram-Positive Bacteria

This compound has demonstrated notable efficacy against a broad spectrum of bacteria, encompassing both Gram-positive and Gram-negative species. Studies have confirmed its lethal activity against representative bacteria from both groups. For instance, PDC has been shown to be lethal to the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Bacillus subtilis at a concentration of 37 mM researchgate.netnih.govresearchgate.net. This wide-ranging activity underscores its role as a potent antimicrobial agent in complex microbial environments.

Table 1: Documented Antibacterial Activity of this compound

| Bacterial Species | Gram Stain | Observed Effect | Reference |

|---|---|---|---|

| Escherichia coli | Gram-Negative | Lethal Activity at 37 mM | nih.govresearchgate.net |

| Bacillus subtilis | Gram-Positive | Lethal Activity at 37 mM | nih.govresearchgate.net |

Efficacy in Inhibiting Fungal Growth and Mycotoxin Production

Phenazine (B1670421) compounds as a class are well-recognized for their broad-spectrum antifungal capabilities. researchgate.netnih.gov Phenazine-1-carboxylic acid (PCA), a closely related compound, has been extensively studied and shows potent activity against a wide range of phytopathogenic fungi, including species of Phytophthora, Gibberella, Verticillium, and Fusarium. nih.gov This established antifungal action within the phenazine family suggests a similar potential for PDC. Furthermore, studies on other natural extracts have shown that it is possible to inhibit the production of mycotoxins, such as aflatoxin, without completely halting fungal growth, suggesting that specific metabolic pathways can be targeted. frontiersin.org While the direct action of PDC on mycotoxin synthesis is an area requiring more specific investigation, the general antifungal properties of phenazines are well-documented.

Molecular Basis of Microbial Growth Inhibition and Cell Targeting

The antimicrobial action of phenazines, including PDC, is multifaceted at the molecular level. A primary mechanism involves their ability to interfere with cellular respiration and energy production. By acting as redox-active agents, phenazines can shuttle electrons, thereby disrupting the normal flow of the electron transport chain in microbial cells. frontiersin.org Research on the related compound PCA has shown that this disruption can lead to the complete lysis of bacterial cells, where the cellular integrity is compromised, and the cytoplasm is released. frontiersin.org Furthermore, studies on the antifungal effects of PCA indicate that it can cause malformation of mycelia, damage to cell membranes, and a reduction in mitochondrial membrane potential, which is critical for cellular energy supply. nih.gov For some phenazine derivatives, the mechanism may also involve the inhibition of nucleic acid and protein synthesis in fungal pathogens. researchgate.net

Redox Activity and Reactive Oxygen Species (ROS) Generation in Antimicrobial Action

A key mechanism underpinning the antimicrobial activity of this compound is its redox activity and the subsequent generation of reactive oxygen species (ROS). researchgate.netsciopen.com Phenazines can participate in cellular redox cycling; they are reduced by cellular components and then reoxidized by electron acceptors like molecular oxygen. nih.gov This process generates superoxide radicals and other ROS, which cause widespread damage to cellular macromolecules, including lipids, proteins, and DNA, leading to oxidative stress and cell death. frontiersin.orgnih.gov Evidence indicates that the generation of ROS is a precursor to microbial cell death induced by phenazines. frontiersin.org The ability of phenazines to function as electron shuttles allows them to be recycled multiple times, enhancing their capacity to generate toxic ROS and promote microbial mineral reduction in their environment. nih.govresearchgate.net

Role of this compound in Microbial Competition in Ecological Niches

In the natural environment, this compound and other phenazines serve as critical tools for microbial competition and survival. Secreted by producing organisms, these toxic metabolites help protect against competing microorganisms. researchgate.net This antibiotic activity is crucial in competitive environments like the rhizosphere, the area of soil surrounding plant roots. The production of phenazines contributes to the ecological competence of bacteria such as Pseudomonas spp., aiding in their survival and persistence. mdpi.comresearchgate.net Beyond direct antagonism, phenazines are involved in shaping their habitat through activities like biofilm formation and facilitating the acquisition of essential nutrients like iron through mineral reduction. researchgate.netnih.govmdpi.com By inhibiting the growth of pathogenic fungi and other bacteria, phenazine-producing microbes can establish a dominant presence in their ecological niche. researchgate.net

Cytotoxic and Anti-Proliferative Research on this compound

In addition to its antimicrobial properties, this compound has been investigated for its effects on mammalian cells, particularly its potential as a cytotoxic and anti-proliferative agent against cancer cell lines. Research has shown that PDC exhibits cytotoxic activity against several human cancer cell lines. nih.govresearchgate.net Specific studies have documented its effects on breast, cervical, and prostate cancer cells. nih.gov The mechanisms underlying the anticancer effects of phenazine compounds can involve the disruption of mitochondrial function and the induction of apoptosis (programmed cell death). nih.govnih.gov

Table 2: Documented Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer | Cytotoxicity | nih.govresearchgate.net |

| HeLa | Cervical Cancer | Cytotoxicity | nih.govresearchgate.net |

| HT-29 | Colon/Prostate Cancer | Cytotoxicity | nih.govresearchgate.net |

Mechanisms of Apoptosis Induction in Cellular Systems

Phenazine compounds are recognized for their ability to induce apoptosis in cancer cells. mdpi.com Studies on the related compound PCA show that this process is frequently mediated by the generation of reactive oxygen species (ROS). jcu.czresearchgate.net An increase in intracellular ROS can trigger oxidative stress, leading to the activation of pro-apoptotic signaling pathways. jcu.czresearchgate.netfrontiersin.org This includes the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in mediating stress-induced apoptosis. jcu.czjcu.cz The activation of these pathways ultimately leads to the depolarization of the mitochondrial membrane, a key event in the intrinsic pathway of apoptosis. jcu.czresearchgate.net This loss of membrane potential facilitates the release of pro-apoptotic factors from the mitochondria into the cytoplasm, initiating the final stages of cell death. jcu.czresearchgate.net

Modulation of Apoptotic Proteins (e.g., Caspase-3, Bcl-2)

The apoptotic process induced by phenazines involves the precise regulation of key proteins. The Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax, are critical regulators. Research on PCA demonstrates that the compound leads to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. jcu.czjcu.cz This shift in the Bax/Bcl-2 ratio is a hallmark of the mitochondrial apoptotic pathway and contributes to the loss of mitochondrial membrane integrity. jcu.cz

Following mitochondrial disruption, downstream effector proteins called caspases are activated. Specifically, the activation of caspase-3 is a critical step in the execution phase of apoptosis. jcu.cz Studies on PCA and its derivatives show a significant increase in caspase-3 activity in treated cancer cells. jcu.cznih.gov Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. jcu.cz The process can be both caspase-dependent and caspase-independent, involving the release of other mitochondrial proteins like apoptosis-inducing factor (AIF). jcu.czresearchgate.net

Impact on Cell Cycle Progression (e.g., G1 Cell-Cycle Arrest)

In addition to inducing apoptosis, certain phenazine derivatives have been shown to affect cell cycle progression, a common mechanism for anticancer agents. mdpi.com The compound 5-methyl phenazine-1-carboxylic acid betaine (MPCAB), a derivative of PCA, has been found to induce G1 cell cycle arrest in lung and breast cancer cells. nih.govmdpi.comsemanticscholar.org This arrest prevents the cells from entering the S phase, thereby inhibiting DNA synthesis and proliferation. nih.govmdpi.com G1 phase arrest is a crucial checkpoint that allows the cell to repair DNA damage or, if the damage is too severe, to enter apoptosis. nih.govplos.org The ability of phenazine compounds to halt the cell cycle at this stage is a significant aspect of their antiproliferative activity. nih.govmdpi.com

Evaluation of In Vitro Cytotoxicity Against Diverse Cell Lines

This compound (PDC) has demonstrated notable cytotoxicity against several human cancer cell lines. mdpi.comsemanticscholar.orgnih.gov Its efficacy has been observed against breast (MCF7), cervical (HeLa), and colon (HT29) cancer cells. mdpi.comsemanticscholar.org While comprehensive data for PDC is still being gathered, extensive research on related phenazine compounds provides a broader picture of their cytotoxic potential against a variety of cell lines. For instance, the parent compound phenazine shows concentration-dependent cytotoxicity against HepG2 (liver carcinoma) and T24 (bladder carcinoma) cells. nih.gov The closely related PCA has been tested against a panel of five malignant cell lines, showing the most prominent activity against the DU145 prostate cancer cell line. jcu.cz Furthermore, a methylated derivative, 5-methyl phenazine-1-carboxylic acid betaine (MPCAB), exhibits potent selective cytotoxicity towards lung (A549) and breast (MDA MB-231) cancer cell lines at nanomolar concentrations. nih.gov

Interactive Data Table: In Vitro Cytotoxicity of Phenazine Compounds Users can sort and filter the data by compound, cell line, or IC50 value to compare the cytotoxic profiles.

| Compound | Cell Line | Cell Type | IC50 Value | Citation |

|---|---|---|---|---|

| Phenazine-1-carboxylic acid (PCA) | DU145 | Prostate Cancer | 19.5 µM (24h) | jcu.cz |

| Phenazine-1-carboxylic acid (PCA) | DU145 | Prostate Cancer | 12.5 µM (48h) | jcu.cz |

| 5-methyl phenazine-1-carboxylic acid betaine (MPCAB) | A549 | Lung Cancer | 488.7 nM | nih.gov |

| 5-methyl phenazine-1-carboxylic acid betaine (MPCAB) | MDA MB-231 | Breast Cancer | 458.6 nM | nih.gov |

| Phenazine | HepG2 | Liver Carcinoma | 11 µM (24h, proliferation) | nih.gov |

| Phenazine | HepG2 | Liver Carcinoma | 7.8 µM (48h, proliferation) | nih.gov |

| Phenazine | T24 | Bladder Carcinoma | 47 µM (24h, proliferation) | nih.gov |

| Phenazine | T24 | Bladder Carcinoma | 17 µM (48h, proliferation) | nih.gov |

| This compound (PDC) | MCF7 | Breast Cancer | Activity noted | mdpi.comsemanticscholar.org |

| This compound (PDC) | HeLa | Cervical Cancer | Activity noted | mdpi.comsemanticscholar.org |

This compound Interplay with Microbial Physiology and Ecology

Phenazines are secondary metabolites produced by various bacteria, such as Pseudomonas and Streptomyces, and play significant roles in microbial communities. nih.govresearchgate.net They are involved in processes ranging from quorum sensing to energy conservation. plos.org

Role of this compound as Electron Shuttles in Microbial Respiration and Anaerobic Survival

Phenazines are redox-active compounds, meaning they can easily accept and donate electrons. plos.org This property allows them to function as extracellular electron shuttles for microbes. ucsd.edunih.gov In environments with limited oxygen, bacteria can use phenazines to transfer electrons from their electron transport chain to distant electron acceptors, like oxygen at the periphery of a biofilm or minerals in the soil. ucsd.edu This process, known as extracellular electron transfer (EET), is crucial for anaerobic survival and energy conservation. plos.org While the mechanism has been extensively studied for phenazines like pyocyanin and PCA, it is a general function of the phenazine core structure. plos.orgnih.gov Therefore, this compound also participates in these vital microbial processes, contributing to the metabolic flexibility and survival of bacterial populations in diverse environments. ucsd.edu

Contribution to Microbial Competitiveness and Long-Term Survival in Natural Habitats

Phenazine-1,6-dicarboxylic acid (PDC) and its derivatives are pivotal secondary metabolites that significantly enhance the ecological fitness of their producing microorganisms. asm.org The biosynthesis of these redox-active compounds provides a distinct competitive advantage, enabling bacteria to thrive in complex, multispecies environments such as the soil and plant rhizosphere. nih.govelifesciences.org This contribution stems from a combination of direct antimicrobial activity, improved resource acquisition, and enhanced survival under stressful conditions.

The production of phenazines, originating from precursors like PDC, is a well-documented strategy for microbial competition. nih.gov Many of these compounds exhibit broad-spectrum antibiotic properties by generating reactive oxygen species (ROS), which are toxic to a wide range of competitors, including bacteria and fungi. nih.govnih.gov Specifically, PDC itself has demonstrated lethal activity against both Gram-negative bacteria, such as E. coli, and Gram-positive bacteria, like Bacillus subtilis, at a concentration of 37 mM. researchgate.netresearchgate.net This direct antagonism helps phenazine-producing organisms to secure their niche by inhibiting the growth of nearby competitors.

Several studies have demonstrated that phenazine-producing strains exhibit superior competitiveness and longevity in natural settings. For instance, Pseudomonas strains capable of synthesizing phenazines showed greater competitiveness and prolonged survival on wheat roots compared to their mutants that could not produce these compounds. asm.org This competitive edge is crucial in the densely populated rhizosphere, where microbes vie for limited nutrients and space.

Beyond their antibiotic role, phenazines are instrumental in nutrient acquisition, further bolstering the producing organism's competitiveness. nih.gov These compounds can act as electron shuttles, facilitating the reductive dissolution of minerals like iron and manganese oxides. asm.orgnih.gov This process increases the bioavailability of essential nutrients, not only for the phenazine-producing bacteria but also for associated plants. asm.orguu.nl For example, the presence of phenazine-1-carboxylic acid (PCA), a direct derivative of the PDC pathway, was shown to enhance the reactivity and mobility of iron in the wheat rhizosphere. nih.gov

Furthermore, phenazine production is linked to increased resilience and long-term survival in challenging environments. The redox capabilities of these molecules are beneficial in oxygen-limited conditions, such as those found within dense biofilms. nih.gov By participating in extracellular electron transfer, phenazines can help maintain metabolic activity and support survival under anoxic stress. nih.govnih.gov Research on a Pseudomonas sp. isolate demonstrated that PDC influenced both planktonic and biofilm growth at concentrations between 5 and 20 μM, highlighting its role in lifestyle regulation which is critical for long-term persistence in natural habitats. researchgate.net

The table below summarizes key research findings on the competitive advantages conferred by phenazine production, underscoring the ecological significance of compounds derived from the phenazine-1,6-dicarboxylic acid pathway.

| Producing Organism | Habitat / Model System | Competitive Advantage Observed | Reference |

| Pseudomonas spp. | Wheat Roots | Enhanced competitiveness and longer survival compared to non-producing mutants. | asm.org |

| Pseudomonas aeruginosa | Mouse Pneumonia Model | Wild-type strain showed higher competitiveness and virulence than pyocyanin-deficient mutants. | nih.gov |

| Pseudomonas fluorescens | Plant Colonization | Phenazine-producing strains were more competitive plant colonizers than non-producing mutants. | nih.gov |

| Pseudomonas synxantha 2-79 | Wheat Rhizosphere | Enhanced the reactivity and mobility of iron derived from soil minerals. | nih.gov |

| Pseudomonas sp. HRW.1-S3 | Biofilm Formation | PDC influenced biofilm formation in another Pseudomonas strain. | researchgate.net |

Computational and Theoretical Investigations of Phenazine 1,6 Dicarboxylate

Molecular Modeling and Docking Studies of Phenazine-1,6-dicarboxylate Interactions

Molecular modeling and docking studies have been instrumental in understanding the interactions of this compound (PDC) and its derivatives with biological targets. These computational techniques provide insights into the binding modes and affinities of these compounds, guiding further experimental research.

Docking studies have been employed to investigate the interaction of phenazine (B1670421) derivatives with various enzymes and receptors. For instance, the binding of PDC and other phenazines to Staphylococcus DNA gyrase-B and pyruvate (B1213749) kinase has been explored, revealing potential mechanisms for their antibacterial activity. nih.govsemanticscholar.org Computational docking has also been used to analyze the interactions of phenazine compounds with receptors involved in quorum sensing, a bacterial communication process. researchgate.net

In the context of drug design, molecular modeling has been used to predict the folded structures of phenazine-1,6-dicarboxamides, which are designed as redox-responsive molecular switches. researchgate.net These studies help in understanding how the conformation of these molecules changes in response to their oxidation state. Furthermore, docking simulations have been utilized in the rational design of enzymes, such as PhzS, to improve their activity towards specific phenazine substrates like phenazine-1-carboxylic acid (PCA). researchgate.net The insights from these simulations can guide protein engineering efforts to create biocatalysts with enhanced properties.

A study on phenazine-1-carboxylic acid, a related compound, used molecular docking to investigate its binding to isocitrate lyase, a key enzyme in the glyoxylate (B1226380) cycle of certain pathogens. acs.org This approach helps in identifying potential antifungal targets. Similarly, computational methods, including molecular modeling and dynamics simulations, are used to analyze marine-derived natural compounds like this compound for various potential applications. naturalproducts.net

| Compound/Derivative | Target | Key Findings/Application | Reference |

|---|---|---|---|

| This compound and other phenazines | Staphylococcus DNA gyrase-B, Pyruvate kinase | Investigation of antibacterial mechanisms. | nih.govsemanticscholar.org |

| Phenazine compounds | Quorum sensing receptors | Analysis of interactions in bacterial communication. | researchgate.net |

| Phenazine-1,6-dicarboxamides | - (Self-folding) | Prediction of redox-responsive molecular switch conformations. | researchgate.net |

| Phenazine-1-carboxylic acid | PhzS enzyme | Rational design of enzymes with improved activity. | researchgate.net |

| Phenazine-1-carboxylic acid | Isocitrate lyase | Identification of potential antifungal targets. | acs.org |

Quantum Chemical Calculations and Electronic Structure Analysis of this compound

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of this compound. These methods are crucial for elucidating reaction mechanisms and the intrinsic properties of the molecule.